N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide
Description
The compound N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide belongs to the oxalamide class, characterized by a central oxalyl diamide backbone with substituents at the N1 and N2 positions. Its structure includes:
- N1: Isopropyl group (–CH(CH₃)₂).
- N2: 3-(Methylthio)phenyl group (C₆H₄–S–CH₃).
Oxalamides are known for their applications in pharmaceuticals, agrochemicals, and polymer synthesis due to their hydrogen-bonding capacity and conformational flexibility.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWHMUKIMOILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of isopropylamine with 3-(methylthio)benzoyl chloride, followed by the addition of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, catalysts like palladium on carbon
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparisons are hindered by missing data, general insights can be inferred from structurally related compounds:
Table 1: Hypothetical Comparison Based on Compound Class
Key Observations:
- Structural Differences : Unlike phthalimides (cyclic imides in ), oxalamides are linear diamides with greater flexibility. This impacts their crystallinity and solubility.
- Functional Groups : The methylthio (–S–CH₃) group in the target compound may enhance hydrophobicity compared to halogenated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide in ).
- Synthetic Utility: Phthalimides are often used as monomers for high-performance polymers , whereas oxalamides are more commonly employed in small-molecule drug design.
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources discuss oxalamides or their derivatives. focuses on phthalimides, which are chemically distinct.
- Hypothetical Data : If synthesized, the isopropyl and methylthio substituents in the target compound could influence:
- Bioactivity : Enhanced lipid solubility for membrane penetration.
- Thermal Stability : Reduced compared to cyclic imides (e.g., phthalimides).
Biological Activity
N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an oxalamide functional group linked to an isopropyl and a methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 250.32 g/mol. The presence of the methylthio group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular processes, leading to altered signaling pathways.
- Receptor Interaction : It may bind to various receptors, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also shows antifungal properties, suggesting potential applications in treating fungal infections.
Table 1: Antimicrobial Efficacy
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Inhibition observed |
| Gram-negative Bacteria | Inhibition observed |
| Fungi | Antifungal activity noted |
Anticancer Potential
Emerging evidence supports the anticancer properties of this compound. Studies have shown that it may induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Induction of Apoptosis : Promotion of programmed cell death in malignant cells, which could be beneficial for cancer therapy.
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa, MCF7, HepG2.
- Results : Significant cytotoxicity was observed compared to control groups, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Recent investigations focus on elucidating the structure-activity relationships (SAR) of this compound. These studies aim to optimize its potency and selectivity as a therapeutic agent by modifying structural components and assessing their impact on biological activity.
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Observed Effect on Activity |
|---|---|
| Methylthio Substitution | Enhanced lipophilicity |
| Oxalamide Moiety | Unique reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
